molecular formula C20H25N3O2 B11433457 1-butyl-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-5-amine

1-butyl-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11433457
M. Wt: 339.4 g/mol
InChI Key: AEVQTRVSKDZNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This compound is characterized by the presence of a butyl group, a dimethoxyphenylmethyl group, and an amine group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethoxybenzaldehyde with 1-butyl-1H-benzodiazole-5-amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amine derivatives.

Scientific Research Applications

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-1H-BENZODIAZOL-5-AMINE: Lacks the dimethoxyphenylmethyl group, which may result in different biological activity and chemical properties.

    2,3-DIMETHOXYBENZALDEHYDE: A precursor in the synthesis of the target compound, with distinct reactivity due to the absence of the benzodiazole core.

    1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-4-AMINE: A positional isomer with the amine group at a different position on the benzodiazole ring, potentially leading to different chemical behavior and applications.

Uniqueness

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the butyl and dimethoxyphenylmethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-butyl-N-[(2,3-dimethoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C20H25N3O2/c1-4-5-11-23-14-22-17-12-16(9-10-18(17)23)21-13-15-7-6-8-19(24-2)20(15)25-3/h6-10,12,14,21H,4-5,11,13H2,1-3H3

InChI Key

AEVQTRVSKDZNJP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.